molecular formula C12H16O5 B592832 Senkyunolide R CAS No. 172549-37-0

Senkyunolide R

Katalognummer: B592832
CAS-Nummer: 172549-37-0
Molekulargewicht: 240.255
InChI-Schlüssel: XJGANEFDEDYAJS-QPICXUTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Senkyunolide R is a phthalide derivative isolated from Ligusticum chuanxiong (Chuanxiong), a herb widely used in Traditional Chinese Medicine (TCM) for its cardiovascular and anti-inflammatory properties . Structurally, it belongs to the alkylphthalide subclass, characterized by a bicyclic lactone core with substituents that influence its bioactivity. Recent studies highlight its dual anti-inflammatory and antioxidant effects, as evidenced by its ability to induce quinone reductase (QR) and inhibit nitric oxide (NO) production in vitro .

Vorbereitungsmethoden

Botanical Sources and Initial Extraction Strategies

Plant Material Selection

Senkyunolide R is primarily extracted from the rhizomes of Ligusticum chuanxiong (Chuanxiong), a traditional Chinese medicinal herb. The compound’s concentration varies with plant age, growth conditions, and harvesting time. Studies on related senkyunolides (e.g., senkyunolide I and H) suggest that early flowering stages may influence phthalide accumulation, though direct data for this compound remains limited .

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction has proven effective for isolating lipophilic phthalides. A study optimizing SFE for Chuanxiong components achieved 75.6% total recovery of target compounds, including senkyunolide analogues, using CO₂ with ethanol as an entrainer . Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature32°CMinimizes degradation of thermo-labile compounds
Pressure25 MPaEnhances solvent density for improved solubility
CO₂ Flow Rate10–13 L/hMaximizes extraction efficiency
Ethanol Concentration10% (v/v)Improves recovery of polar constituents

This method’s scalability and selectivity make it suitable for preliminary this compound extraction, though further validation is required .

Isolation and Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC, a liquid-liquid partition chromatography method, avoids irreversible adsorption, making it ideal for sensitive phthalides. A patent detailing senkyunolide isolation employed a solvent system of ethyl acetate–ethanol–water (5:1:5 v/v), achieving purities exceeding 98% . For this compound, analogous conditions could be applied:

  • Solvent System Preparation :

    • Upper phase: Ethyl acetate–ethanol–water (5:1:5)

    • Lower phase: Ethyl acetate–ethanol–water (5:1:5)

  • Operation Parameters :

    • Rotation speed: 850 rpm

    • Flow rate: 2.0 mL/min

    • Detection: UV at 254 nm

This system’s partition coefficient (K) must be tailored to this compound’s hydrophobicity, potentially requiring adjustments to ethanol ratios .

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, prep-HPLC with a C18 column and gradient elution (acetonitrile–water) resolves closely related phthalides. A study on senkyunolide H achieved 99% purity using a 70% acetonitrile isocratic elution . this compound’s structural similarity suggests comparable conditions, though gradient optimization (e.g., 60–80% acetonitrile over 30 min) may enhance separation.

Biosynthetic Pathways and Enzymatic Synthesis

In Planta Biosynthesis

Transcriptomic analyses of Angelica sinensis identified shikimate dehydrogenase and polyphenol oxidase as key enzymes in phthalide biosynthesis . These enzymes catalyze the oxidation and isomerization of precursors like ligustilide into senkyunolides. While this compound’s pathway is uncharacterized, hypothetical routes include:

  • Oxidation : Ligustilide → Epoxyligustilide (via polyphenol oxidase)

  • Hydrolysis : Epoxyligustilide → this compound (via esterases)

Enzyme candidate isoforms (e.g., PPO-36, SDH-21) from related studies could be heterologously expressed to test this pathway .

In Vitro Enzymatic Conversion

Cell-free systems using recombinant enzymes offer a controlled synthesis environment. A proposed reaction scheme involves:

LigustilidePPO-36EpoxyligustilideHydrolaseSenkyunolide R\text{Ligustilide} \xrightarrow{\text{PPO-36}} \text{Epoxyligustilide} \xrightarrow{\text{Hydrolase}} \text{this compound}

Optimizing pH (6.5–7.5) and cofactors (NADPH) may enhance conversion rates, as demonstrated in senkyunolide I production .

Analytical Characterization and Quality Control

Structural Elucidation

Post-isolation, this compound requires validation via:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra compared to reference data.

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation (e.g., C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3, [M+H]⁺ = 207.1021) .

Purity Assessment

Quantitative analysis via UHPLC-MS/MS ensures batch consistency. A method validated for senkyunolide H achieved a limit of detection (LOD) of 0.1 ng/mL, applicable to this compound with column adjustments .

Analyse Chemischer Reaktionen

Types of Reactions

Senkyunolide R undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different pharmacological properties and can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

Senkyunolide R has a wide range of scientific research applications:

Wirkmechanismus

Senkyunolide R exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Source Comparison

Phthalides from Ligusticum spp. share a core lactone structure but differ in substituents (e.g., hydroxyl, alkyl, or methoxy groups), which dictate their biological activities. Key analogs include:

Compound Source Key Structural Features
Senkyunolide R L. chuanxiong Alkyl side chain, hydroxyl groups*
Senkyunolide I L. chuanxiong, Angelica sinensis Two phenolic hydroxyl groups
Senkyunolide H L. chuanxiong Hydroxyl and methoxy substituents
Senkyunolide A L. chuanxiong Simple alkyl side chain
Z-ligustilide L. chuanxiong Unsaturated alkyl side chain
n-Butylphthalide Apium graveolens (celery) Linear alkyl side chain

*Note: Exact substituents of this compound require further elucidation .

Anti-Thrombotic Effects

  • Senkyunolide I: Exhibits potent thrombin (THR) inhibition (IC₅₀ = 0.77 mM) via hydrogen bonding with SER195 in THR's catalytic triad . Synergizes with cryptotanshinone to enhance anti-thrombotic effects in Salvia miltiorrhiza and L. chuanxiong formulations .

MAO-B Inhibition

  • Senkyunolide I: Moderate hMAO-B inhibitor (IC₅₀ = 302.34 µM) with higher selectivity over hMAO-A (SI = 0.616) .
  • Senkyunolide H: Weak hMAO-B inhibition (IC₅₀ = 593.67 µM) .
  • n-Butylphthalide : Stronger MAO-B inhibition (IC₅₀ = 112.55 µM) due to hydrophobic interactions .
  • This compound: No reported MAO-B activity.

Anti-Inflammatory and Antioxidant Effects

  • This compound: Induces QR (antioxidant) and inhibits NO (anti-inflammatory) in vitro, suggesting dual activity .
  • Senkyunolide H: Protects against cerebral ischemia-reperfusion injury via cAMP-PI3K/AKT signaling .
  • Z-ligustilide : Reduces oxidative stress and inflammation by downregulating NF-κB .

Vasorelaxation and Cardiovascular Effects

  • Senkyunolide A: Induces coronary artery relaxation via Akt-eNOS-NO pathway .
  • Senkyunolide I: Contributes to vasodilation in TCM formulations like Guan-Xin-Ning .

Pharmacokinetic Profiles

  • Senkyunolide I: Rapid absorption (Tₘₐₓ = 0.25 hr in rats) with moderate bioavailability (AUC = 5,236,300 ng·hr/mL) .
  • Senkyunolide H: Higher AUC (6,049,400 ng·hr/mL) in migrainous rats, suggesting disease-state variability .
  • This compound: No pharmacokinetic data available, necessitating further study.

Stability and Drug-Likeness

  • Senkyunolide I: Degrades rapidly in aqueous solutions; stabilized by cyclodextrin complexes .
  • Z-ligustilide: Low oral bioavailability due to poor solubility; nanoemulsions improve stability .
  • This compound: Stability and solubility properties remain uncharacterized.

Biologische Aktivität

Senkyunolide R, a compound derived from traditional medicinal herbs, particularly Ligusticum chuanxiong, has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a class of compounds known as phthalides, which are recognized for their anti-inflammatory, analgesic, and neuroprotective effects. These compounds have been studied for their role in various signaling pathways that contribute to their therapeutic benefits.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of microglia and reduce neuroinflammation through modulation of the toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in regulating inflammatory responses in the central nervous system .

Neuroprotective Effects

In models of cerebral ischemia, this compound has demonstrated protective effects against neuronal death. Studies have shown that it activates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which plays a vital role in cell survival and anti-apoptotic mechanisms . This suggests potential applications in treating conditions like stroke and neurodegenerative diseases.

Analgesic Properties

The compound has also been noted for its analgesic effects. By influencing various pain pathways, including the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase pathways, this compound can alleviate pain associated with inflammation .

The biological activities of this compound are mediated through several key mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.
  • Activation of Cytoprotective Pathways : The activation of PI3K/Akt signaling not only promotes cell survival but also enhances antioxidant defenses against oxidative stress.
  • Modulation of Pain Signaling : By affecting pain-related signaling pathways, this compound can decrease pain perception in inflammatory conditions.

Case Studies and Research Findings

A number of studies have investigated the efficacy of this compound in various models:

StudyModelFindings
Hu et al. (2016)Microglial cellsThis compound reduced inflammation induced by lipopolysaccharides via ERK and NF-κB regulation .
Li et al. (2023)Cerebral ischemia modelDemonstrated significant neuroprotective effects through PI3K/Akt pathway activation .
Tan et al. (2022)BV2 microglia cellsInhibited microglial activation and oxidative stress responses, suggesting therapeutic potential in neuroinflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Senkyunolide R, and how can they be systematically validated in preclinical studies?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor-binding studies) to screen for bioactivity. Use HPLC or LC-MS to quantify this compound purity and stability during experiments . For reproducibility, standardize cell lines (e.g., HepG2 for hepatotoxicity) and include positive/negative controls. Validate findings using dose-response curves and statistical validation (e.g., ANOVA for inter-group differences) .

Q. How can researchers optimize extraction and purification protocols for this compound from natural sources?

  • Methodological Answer : Compare solvent systems (e.g., ethanol vs. supercritical CO₂) for yield efficiency via gravimetric analysis. Optimize parameters (temperature, pH) using response surface methodology (RSM). Validate purity with NMR and GC-MS, ensuring residual solvent levels meet pharmacopeial standards .

Q. What analytical techniques are most reliable for structural elucidation and quantification of this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) for stereochemical analysis and X-ray crystallography for absolute configuration. Use LC-MS/MS for quantification in biological matrices, with calibration curves adjusted for matrix effects. Cross-validate results with independent labs to address instrumentation bias .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s anti-inflammatory mechanisms across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell type, LPS concentration). Replicate experiments under standardized conditions, including pathway-specific inhibitors (e.g., NF-κB or MAPK blockers). Use transcriptomics (RNA-seq) to map gene expression networks and resolve mechanistic discrepancies .

Q. What strategies are effective for isolating this compound’s therapeutic effects from co-occurring phytochemicals in complex matrices?

  • Methodological Answer : Employ bioactivity-guided fractionation coupled with LC-HRMS to track active constituents. Use knockout extracts (via CRISPR-edited plant variants) to confirm this compound’s role. Validate specificity via siRNA silencing of target genes in disease models .

Q. How can this compound’s pharmacokinetic profile be improved for enhanced bioavailability?

  • Methodological Answer : Test nanoformulations (liposomes, polymeric nanoparticles) for stability and release kinetics using dialysis membrane assays. Perform in vivo PK studies (e.g., Sprague-Dawley rats) with serial blood sampling. Use PBPK modeling to predict human bioavailability and adjust formulations iteratively .

Q. Data Contradiction and Validation

Q. What statistical frameworks are recommended for resolving variability in this compound’s dose-dependent effects?

  • Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use Bayesian statistics to incorporate prior data into dose-response analyses. Report effect sizes with 95% confidence intervals to contextualize clinical relevance .

Q. How can researchers differentiate artifact signals from true bioactivity in high-throughput this compound screens?

  • Methodological Answer : Implement orthogonal assays (e.g., fluorescence quenching controls) to exclude false positives. Use cheminformatics tools (e.g., PAINS filters) to flag problematic structures. Validate hits with label-free techniques like SPR or ITC .

Q. Experimental Design Tables

Table 1: Key Parameters for this compound Extraction Optimization

ParameterRange TestedOptimal ValueAnalytical Validation Method
Solvent Ratio50–100% Ethanol70%GC-MS residual solvent analysis
Temperature40–80°C60°CHPLC purity assessment
Extraction Time1–6 hours3 hoursGravimetric yield comparison

Table 2: Statistical Methods for Resolving Data Contradictions

ScenarioRecommended AnalysisSoftware/Tools
Inter-study variabilityMeta-regressionRevMan, R-metafor
Dose-response inconsistenciesBayesian hierarchical modelsStan, PyMC3
High-throughput false positivesOrthogonal assay validationPAINS-Remover, KNIME

Eigenschaften

IUPAC Name

(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGANEFDEDYAJS-QPICXUTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.